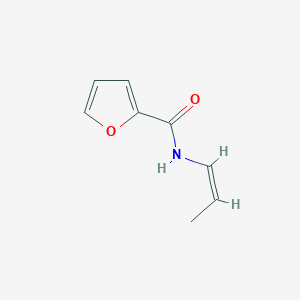

(Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide

Description

(Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide is an organic compound featuring a furan ring substituted with a carboxamide group at the 2-position. The (Z)-configuration of the propenyl substituent (prop-1-en-1-yl) introduces stereochemical specificity, which can significantly influence its physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

N-[(Z)-prop-1-enyl]furan-2-carboxamide |

InChI |

InChI=1S/C8H9NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2-6H,1H3,(H,9,10)/b5-2- |

InChI Key |

GBAUBILFGNFIGO-DJWKRKHSSA-N |

Isomeric SMILES |

C/C=C\NC(=O)C1=CC=CO1 |

Canonical SMILES |

CC=CNC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: This can be achieved through various methods such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine and a carboxylating agent.

Formation of the (Z)-Prop-1-en-1-yl Group: The (Z)-configuration can be achieved through selective hydrogenation or other stereoselective reactions.

Industrial Production Methods

Industrial production methods may involve more efficient and scalable processes, such as continuous flow chemistry or the use of advanced catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various products, depending on the conditions and reagents used.

Reduction: Reduction reactions can target the double bond in the prop-1-en-1-yl group or the carboxamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan ring or the prop-1-en-1-yl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of furan-2-carboxylic acid derivatives, while reduction may yield saturated amides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of furan-based compounds, including (Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide, against various cancer cell lines. For instance:

- A study demonstrated that derivatives of furan exhibited potent antiproliferative activity, with some compounds showing IC50 values as low as 2.9 nM against the NCI-H460 lung cancer cell line .

- Another investigation into furan derivatives showed significant inhibition of β-tubulin polymerization, which is critical for cancer cell division .

Molecular Docking and Structure-Activity Relationship (SAR) Studies

Molecular docking studies have been employed to predict how this compound interacts with target proteins involved in cancer progression. These studies often utilize computational methods to establish a relationship between the chemical structure and biological activity:

- 3D-QSAR models have been developed to optimize the design of furan derivatives as potential inhibitors of various kinases implicated in cancer signaling pathways .

Pharmacophore Modeling

Pharmacophore modeling is another critical approach used to identify the essential features necessary for biological activity:

- By creating pharmacophore models based on known active compounds, researchers can screen large chemical libraries to discover new potential inhibitors that share similar structural characteristics with this compound .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Implications of Structural Variations:

- Alkene vs. Alkyne: The (Z)-propenyl group introduces steric and electronic effects distinct from ZJR’s propargyl group.

Crystallographic and Computational Insights

Structural determination of such compounds often relies on software like SHELXL for refinement and SHELXT for space-group determination . For instance:

- SHELXL : Used to refine anisotropic displacement parameters, critical for resolving stereochemical details like the (Z)-configuration in the target compound .

- WinGX/ORTEP : Tools like these (mentioned in ) visualize anisotropic displacement ellipsoids, aiding in distinguishing propenyl (alkene) vs. propargyl (alkyne) geometries .

Biological Activity

(Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide is a furan-based compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The furan ring structure is known for its diverse biological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the available literature on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate amines and carboxylic acids. The resulting compound features a furan ring substituted with a prop-1-en-1-yl group and a carboxamide functional group, which is crucial for its biological activity.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of furan derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.9 | Induction of apoptosis via mitochondrial pathway |

| HT-29 | 28.8 | Inhibition of tubulin polymerization |

In vitro studies indicate that this compound induces apoptosis in cancer cells by disrupting the cell cycle and increasing the expression of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

The mechanisms underlying the anticancer effects of this compound include:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to increased cell death.

- Apoptosis Induction : Studies using flow cytometry have indicated that treatment with this compound results in increased annexin V/PI staining, suggesting an apoptotic mechanism .

3. Antimicrobial Activity

Recent research has also explored the antimicrobial properties of furan derivatives, including this compound. The compound exhibits significant activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 230 µg/mL |

| S. aureus | 265 µg/mL |

| B. cereus | 280 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

4. Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated antioxidant activity. This property is essential for combating oxidative stress in cells, which can lead to various diseases, including cancer.

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing an IC50 value of 2.9 µM. The compound was found to significantly induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic factors .

Case Study 2: Antimicrobial Testing

In another investigation, various derivatives including this compound were tested against common pathogens such as E. coli and S. aureus. The results indicated effective inhibition at concentrations lower than standard antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-N-(Prop-1-en-1-yl)furan-2-carboxamide, and how can reaction conditions influence stereoselectivity?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution between furan-2-carbonyl chloride and (Z)-prop-1-en-1-ylamine. Key steps include refluxing in anhydrous acetonitrile or dichloromethane under inert atmosphere (e.g., N₂) to minimize hydrolysis. Stereoselectivity is controlled by using pre-formed (Z)-configured amines and optimizing reaction temperature (e.g., 120°C for 18 hours in dioxane) to prevent isomerization . FT-IR and ¹H/¹³C NMR should confirm the (Z)-configuration via coupling constants (e.g., J = 10–12 Hz for trans-olefin protons) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC : ≥95% purity verification with a C18 column and UV detection at 254 nm.

- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

- NMR : Confirm the (Z)-configuration via ¹H NMR (olefinic proton coupling) and ¹³C NMR (amide carbonyl at ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 180.1) .

Q. What solvents and crystallization methods yield high-quality single crystals for X-ray diffraction studies?

- Methodology : Slow evaporation of saturated solutions in chloroform/methanol (1:1 v/v) at 4°C produces diffraction-quality crystals. Avoid hygroscopic solvents like DMSO. For crystal structure refinement, use SHELXL with anisotropic displacement parameters and hydrogen bonding constraints (e.g., C–H⋯O interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodology : Discrepancies in dihedral angles or bond lengths (e.g., furan ring planarity) may arise from intermolecular interactions (e.g., C–H⋯O hydrogen bonds). Re-refine the structure using SHELXL with updated scattering factors and TWIN/BASF commands for twinned crystals. Compare with analogous structures (e.g., N-(2-nitrophenyl)furan-2-carboxamide, where intramolecular N–H⋯O bonds distort planarity) .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodology : Systematically modify the prop-1-en-1-yl group (e.g., halogenation or alkyl chain extension) and assess impacts on biological targets. For antiviral activity (e.g., targeting enterovirus 2C protein), introduce electron-withdrawing groups (e.g., -F) to enhance binding to conserved AAA+ ATPase domains. Use molecular docking (AutoDock Vina) and MM/GBSA free-energy calculations to prioritize derivatives .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in aqueous buffers?

- Methodology : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–10) at 37°C for 72 hours. Monitor degradation via HPLC.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td > 200°C typical for carboxamides). Amide hydrolysis is pH-dependent, with maximum stability at pH 6–7 .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodology : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) and quantum mechanics/molecular mechanics (QM/MM) to model binding modes. For NQO1 induction (e.g., chemopreventive activity), simulate interactions with the Kelch-like ECH-associated protein 1 (KEAP1) using the PDB 1X2J structure. Validate predictions with luciferase reporter assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.